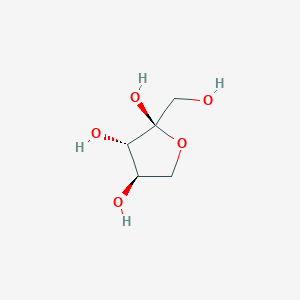

alpha-D-Xylulofuranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

119241-45-1 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2S,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5+/m1/s1 |

InChI Key |

LQXVFWRQNMEDEE-WISUUJSJSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@](O1)(CO)O)O)O |

Canonical SMILES |

C1C(C(C(O1)(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of alpha-D-Xylofuranose

A Note on Nomenclature: This guide focuses on alpha-D-Xylofuranose. Initial inquiries regarding "alpha-D-Xylulofuranose" did not yield significant results in scientific literature, suggesting a potential typographical error. D-Xylofuranose is an aldopentose, a five-carbon sugar with an aldehyde group in its linear form, which cyclizes to form a five-membered furanose ring. In contrast, D-Xylulofuranose is a ketopentose. This document proceeds under the assumption that the intended compound of interest is the more commonly studied alpha-D-Xylofuranose.

Introduction

alpha-D-Xylofuranose is a naturally occurring monosaccharide that, while less abundant than its pyranose counterpart, plays a significant role in various biological processes. It is a key structural component of complex glycoconjugates, most notably in the cell walls of certain microorganisms. For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental properties is crucial for applications ranging from glycobiology to medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and biological relevance of alpha-D-Xylofuranose, supplemented with detailed experimental protocols and logical diagrams.

Physicochemical Properties

The fundamental physical and chemical characteristics of alpha-D-Xylofuranose are summarized below. It is important to note that experimentally determined values for the free furanose form can be scarce due to its equilibrium with other anomers in solution. Much of the available data comes from computational predictions or studies on stabilized derivatives.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | --INVALID-LINK--[1] |

| Molecular Weight | 150.13 g/mol | --INVALID-LINK--[1] |

| CAS Number | 14795-83-6 | --INVALID-LINK--[1] |

| Melting Point | Predicted: 414.14 K (140.99 °C) | --INVALID-LINK--[2] |

| Boiling Point | Predicted: 710.74 K (437.59 °C) | --INVALID-LINK--[2] |

| Water Solubility | Predicted LogS: 1.11 | --INVALID-LINK--[2] |

| Optical Rotation ([α]D) | Data for derivative (1,2-O-Isopropylidene-α-D-xylofuranose): -19.2° (c=1 in H₂O at 25°C) | --INVALID-LINK-- |

| Enthalpy of Combustion | -2338.90 ± 0.84 kJ/mol | --INVALID-LINK--[2] |

Spectroscopic and Spectrometric Data

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of alpha-D-Xylofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectrum: The proton NMR spectrum of alpha-D-Xylofuranose in D₂O displays characteristic signals for the protons on the furanose ring and the hydroxymethyl group. The anomeric proton (H-1) typically appears as a doublet at a distinct chemical shift, and its coupling constant (J-coupling) with H-2 is indicative of the α-anomeric configuration.[1]

-

¹³C NMR Spectrum: The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms of the furanose ring. The chemical shift of the anomeric carbon (C-1) is particularly informative for distinguishing between anomers and ring forms.[1]

While reference spectra are available, detailed assignments for the underivatized alpha-D-Xylofuranose in solution are complex due to the presence of other isomers in equilibrium.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of alpha-D-Xylofuranose. Electron ionization (EI) of the underivatized molecule is challenging due to its low volatility. Derivatization, such as silylation or acetylation, is often employed to enhance volatility and ionization efficiency.

The fragmentation of furanose rings typically involves cleavage of the C-C bonds adjacent to the ring oxygen and loss of water molecules.

Biological Significance: Role in Mycobacterium tuberculosis

A derivative of D-xylofuranose, 5-deoxy-5-methylthio-D-xylofuranose (MTX), has been identified as a component of lipoarabinomannan (LAM) , a major virulence factor in the cell wall of Mycobacterium tuberculosis. LAM is a complex lipoglycan that plays a crucial role in the host-pathogen interaction by modulating the host's immune response. The MTX moiety is attached to the mannan (B1593421) core of LAM. The biosynthesis of LAM is a complex process involving a series of glycosyltransferases. While the specific glycosyltransferase responsible for the addition of the xylose unit to the LAM precursor has not been definitively identified, it is an area of active research for the development of new anti-tuberculosis drugs.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the characterization of alpha-D-Xylofuranose.

Determination of Specific Rotation by Polarimetry

Objective: To measure the specific rotation of a solution of alpha-D-Xylofuranose.

Materials:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Analytical balance

-

Volumetric flask (10 mL)

-

Solvent (e.g., deionized water)

-

alpha-D-Xylofuranose sample

Procedure:

-

Solution Preparation: Accurately weigh a known mass (e.g., 100 mg) of alpha-D-Xylofuranose and dissolve it in the solvent in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous.

-

Instrument Calibration: Calibrate the polarimeter with a blank solvent-filled cell and set the zero point.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Data Acquisition: Measure the observed optical rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

-

alpha-D-Xylofuranose sample

Procedure:

-

Sample Preparation: Dissolve a small amount (typically 5-10 mg) of alpha-D-Xylofuranose in the deuterated solvent directly in the NMR tube.

-

Instrument Setup: Tune and shim the NMR probe to the sample.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H signals and assign the chemical shifts of both ¹H and ¹³C spectra with the aid of 2D NMR experiments (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Solvent system (e.g., methanol/water)

-

alpha-D-Xylofuranose sample

-

(Optional) Derivatizing agent (e.g., BSTFA for silylation)

Procedure:

-

Sample Preparation: Prepare a dilute solution of alpha-D-Xylofuranose in the appropriate solvent. If derivatization is required, follow a standard protocol for silylation or acetylation.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard.

-

Data Acquisition: Infuse the sample into the ion source and acquire the mass spectrum. For tandem mass spectrometry (MS/MS), select the parent ion of interest and acquire the fragmentation spectrum.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

alpha-D-Xylofuranose, though a minor anomer of D-xylose, holds significant biological importance, particularly as a constituent of the mycobacterial cell wall. Its unique structural features and physicochemical properties make it a subject of interest for researchers in glycobiology and medicinal chemistry. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and other monosaccharides. Further research into the specific enzymatic pathways involving alpha-D-Xylofuranose, especially in pathogenic organisms, may unveil new targets for therapeutic intervention.

References

The Pursuit of alpha-D-Xylulofuranose: A Technical Guide to its Generation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Xylulofuranose, a five-carbon keto-sugar, represents a compelling yet elusive target in carbohydrate chemistry and biology. As an anomer of D-xylulose, it exists in a dynamic equilibrium with its other isomeric forms in solution, making its isolation in a pure state a significant scientific challenge. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on the methods for the production of its parent compound, D-xylulose, and the analytical techniques used to characterize the resulting anomeric mixture. While a definitive protocol for the isolation of the pure this compound anomer remains to be established in the literature, this document outlines the theoretical and practical considerations for its enrichment and potential separation. Furthermore, it details the known biological significance of D-xylulose as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway.

Introduction: The Elusive Anomer

D-xylulose is a ketopentose that plays a crucial role in carbohydrate metabolism. In solution, D-xylulose, like other reducing sugars, undergoes mutarotation to exist as an equilibrium mixture of cyclic furanose (five-membered ring) and pyranose (six-membered ring) anomers, in both alpha and beta configurations, alongside a small proportion of the open-chain keto form. The this compound anomer is one of these transient structures. The discovery of D-xylulose is intrinsically linked to the study of D-xylose metabolism, where it was identified as a key intermediate. However, the "discovery" of this compound as a distinct, isolated entity is not documented, as it is typically studied as part of the equilibrium mixture.

Generation of D-Xylulose: The Precursor to the Furanose Form

The primary route to obtaining this compound is through the generation of its parent sugar, D-xylulose. The most common and efficient method is the enzymatic isomerization of the readily available aldopentose, D-xylose.

Experimental Protocol: Enzymatic Isomerization of D-Xylose to D-Xylulose

This protocol describes a general method for the production of D-xylulose using commercially available D-xylose isomerase.

Materials:

-

D-Xylose

-

D-Xylose Isomerase (e.g., from Streptomyces rubiginosus)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Tris-HCl buffer (pH 7.5)

-

Deionized water

-

Reaction vessel (e.g., stirred tank reactor or shaker flask)

-

Water bath or incubator

-

HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87P)

Procedure:

-

Reaction Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5. Add MgSO₄ to a final concentration of 10 mM. The magnesium ions are essential cofactors for D-xylose isomerase activity.

-

Substrate Solution: Dissolve D-xylose in the reaction buffer to the desired concentration (e.g., 10-20% w/v).

-

Enzyme Addition: Add D-xylose isomerase to the substrate solution. The optimal enzyme concentration should be determined empirically but typically ranges from 10-50 units per gram of D-xylose.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 60-70°C) with gentle agitation.

-

Monitoring the Reaction: Periodically withdraw samples from the reaction mixture and analyze the conversion of D-xylose to D-xylulose using HPLC. The reaction is an equilibrium process, and the typical equilibrium mixture contains approximately 80-85% D-xylose and 15-20% D-xylulose.

-

Reaction Termination: Once equilibrium is reached, the reaction can be terminated by heat inactivation of the enzyme (e.g., heating to 90°C for 10 minutes) or by ultrafiltration to remove the enzyme.

-

Purification of D-Xylulose (as an anomeric mixture): The resulting solution contains a mixture of D-xylose and D-xylulose. Separation can be achieved using chromatographic techniques such as simulated moving bed (SMB) chromatography or ion-exchange chromatography.

Chemical Synthesis of D-Xylulose

While enzymatic methods are prevalent, chemical synthesis routes from other starting materials have also been explored, often involving multiple steps of protection and deprotection. These methods are generally more complex and less economically viable for large-scale production.

Characterization of D-Xylulose and its Anomeric Composition

Due to the dynamic equilibrium in solution, the characterization of D-xylulose typically involves analyzing the mixture of its anomers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the anomeric composition of sugars in solution. The signals for the anomeric protons and carbons are particularly informative.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for D-Xylulose Anomers in D₂O

| Anomer | ¹H Anomeric (ppm) | ¹³C Anomeric (ppm) | Other Characteristic Signals (ppm) |

| α-D-Xylulofuranose | Not definitively assigned in literature for pure form | Not definitively assigned in literature for pure form | Signals are observed in the complex spectrum of the equilibrium mixture |

| β-D-Xylulofuranose | Not definitively assigned in literature for pure form | Not definitively assigned in literature for pure form | |

| α-D-Xylulopyranose | Not definitively assigned in literature for pure form | Not definitively assigned in literature for pure form | |

| β-D-Xylulopyranose | Not definitively assigned in literature for pure form | Not definitively assigned in literature for pure form |

Note: The definitive assignment of NMR signals for each anomer of D-xylulose in solution is challenging due to overlapping signals and the dynamic equilibrium. The provided table reflects the current limitations in the available literature.

Physical Properties

The physical properties of D-xylulose are typically reported for the compound as a syrup or a mixture of anomers, as a crystalline form of a single anomer is not commercially available.

Table 2: Physical Properties of D-Xylulose

| Property | Value |

| Molecular Formula | C₅H₁₀O₅ |

| Molar Mass | 150.13 g/mol |

| Appearance | Colorless syrup |

| CAS Number | 551-84-8 (D-xylulose) |

Isolation of this compound: A Chromatographic Challenge

The isolation of a single anomer of a reducing sugar from its equilibrium mixture is a non-trivial task due to the continuous interconversion (mutarotation). However, chromatographic techniques offer a potential avenue for enrichment or separation.

Experimental Workflow: Potential for Anomer Separation

A potential workflow for the enrichment of this compound could involve the following steps:

alpha-D-Xylulofuranose structure and stereochemistry

An In-Depth Technical Guide to the Structure and Stereochemistry of alpha-D-Xylulofuranose

Introduction

This compound is a specific cyclic form of D-xylulose, a ketopentose monosaccharide. As a five-carbon sugar with a ketone functional group, xylulose and its isomers are central to carbohydrate metabolism.[1] While less common in nature as a free monosaccharide compared to its aldose counterpart, D-xylose, D-xylulofuranose serves as a critical intermediate in the metabolic processing of D-xylose, particularly within the pentose (B10789219) phosphate (B84403) pathway (PPP).[2] Its phosphorylated derivative, xylulose-5-phosphate, is a key regulator of both carbohydrate and lipid metabolism, making the study of its parent structure, this compound, essential for researchers in biochemistry, metabolic engineering, and drug development.[3][4] This guide provides a detailed examination of the structure, stereochemistry, and biological significance of this compound.

Molecular Structure and Stereochemistry

The structure of this compound is defined by its five-membered furanose ring and the specific spatial arrangement of its hydroxyl groups.

Chemical Identity

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol | |

| Synonyms | D-Xylulofuranose | |

| Molecular Formula | C₅H₁₀O₅ | [1][5][6] |

| Molecular Weight | 150.13 g/mol | [1][5] |

| CAS Number | 119241-45-1 | |

| Canonical SMILES | C1--INVALID-LINK--(CO)O)O">C@HO |

Furanose Ring Formation

In aqueous solution, the open-chain form of D-xylulose exists in equilibrium with its cyclic forms. The furanose ring is formed via an intramolecular nucleophilic attack of the hydroxyl group at carbon 5 (C5) on the ketone carbonyl at carbon 2 (C2), creating a hemiketal. This cyclization generates a new stereocenter at C2, known as the anomeric carbon.

Caption: Equilibrium between linear D-xylulose and its cyclic this compound form.

Stereochemical Definition

The precise stereochemistry of this compound is described by two key designators:

-

'D' Configuration : This refers to the configuration at the highest-numbered chiral carbon, which is C4. In the Fischer projection of the linear form, the hydroxyl group on C4 is on the right side, analogous to D-glyceraldehyde.

-

'alpha' (α) Anomer : This describes the configuration at the anomeric carbon (C2). In the Haworth projection, the alpha anomer is defined as having the anomeric hydroxyl group on the opposite face of the ring from the C5 substituent (the -CH₂OH group). For this compound, the C2-OH is typically drawn pointing down, while the C5-CH₂OH group is pointing up.

Conformational Analysis

Contrary to the flat representation in Haworth projections, the five-membered furanose ring is not planar. It adopts puckered conformations to relieve torsional strain.[7] The primary conformations are the envelope (E) , where four atoms are coplanar and one is out of the plane, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. Furanose rings are highly flexible and typically exist in a dynamic equilibrium between these forms.[7] The exact conformational preference of this compound in solution would be influenced by solvent and substituent effects.

Physicochemical and Spectroscopic Data

Detailed experimental data for free this compound is sparse in the literature. Most available data pertains to its aldose isomer (xylofuranose) or protected derivatives. The following tables summarize known computed properties and highlight the need for further experimental characterization.

Computed Physicochemical Properties

| Property | Value | Source(s) |

| XLogP3-AA (LogP) | -2.6 | [6] |

| Hydrogen Bond Donor Count | 4 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Polar Surface Area | 98 Ų | [6] |

Note: The properties listed are computationally derived and await experimental verification.

Spectroscopic and Crystallographic Data

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and structural characterization of this compound, as specific protocols are not published.

Representative Synthesis Protocol

The synthesis of this compound can be envisioned as a two-step process starting from the more common D-xylose.

-

Isomerization of D-Xylose to D-Xylulose :

-

Principle : D-xylose is an aldose that can be isomerized to the ketose D-xylulose. This is often achieved enzymatically using xylose isomerase or chemically under basic conditions (e.g., via a Lobry de Bruyn–van Ekenstein transformation), though enzymatic methods offer superior specificity.

-

Methodology :

-

Prepare a buffered solution of D-xylose (e.g., 1 M in 50 mM phosphate buffer, pH 7.5).

-

Introduce immobilized xylose isomerase.

-

Incubate the reaction at an optimal temperature (e.g., 60°C) and monitor the conversion to D-xylulose using HPLC. The reaction will reach an equilibrium mixture of approximately 83% D-xylose and 17% D-xylulose.

-

Separate D-xylulose from the remaining D-xylose using chromatographic techniques (e.g., simulated moving bed chromatography).

-

-

-

Acid-Catalyzed Cyclization :

-

Principle : Once isolated, D-xylulose will naturally equilibrate in solution to form its furanose and pyranose anomers. Mild acidic conditions can facilitate this process.

-

Methodology :

-

Dissolve the purified D-xylulose in an appropriate solvent (e.g., water or methanol).

-

Add a catalytic amount of a mild acid resin (e.g., Amberlite IR-120).

-

Stir the solution at room temperature, allowing the cyclization equilibrium to be established. The alpha- and beta-anomers of both the furanose and pyranose forms will be present.

-

Isolating the specific this compound anomer would require advanced preparative chromatography.

-

-

Structural Elucidation Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the covalent structure, stereochemistry, and predominant conformation of this compound.

-

Methodology :

-

Dissolve a purified sample (1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR : Acquire a one-dimensional proton spectrum. This will show the chemical shifts and coupling patterns of the non-exchangeable protons. The anomeric proton signals are key for identifying different cyclic forms.

-

¹³C NMR : Acquire a one-dimensional carbon spectrum to identify the number of unique carbons and their chemical environments. The anomeric carbon (C2) will have a characteristic chemical shift.

-

2D NMR (COSY & HSQC) :

-

A COSY (Correlation Spectroscopy) experiment is used to establish proton-proton coupling networks (e.g., H3-H4).

-

An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon, enabling unambiguous assignment of both ¹H and ¹³C spectra.

-

-

NOESY : A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space. This is critical for confirming stereochemistry, such as the cis or trans relationship of substituents on the furanose ring, which helps in assigning the alpha anomer and determining the ring pucker.

-

Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy

-

Objective : To determine the absolute configuration of the molecule in solution.[8]

-

Methodology :

-

Sample Preparation : Prepare a solution of the purified compound in a suitable solvent (e.g., D₂O or CCl₄) at a concentration sufficient for measurement (typically in the range of 0.01-0.1 M). The sample cell must be transparent to infrared radiation.

-

Data Acquisition : Record the VCD spectrum using a specialized FT-IR spectrometer equipped with a photoelastic modulator (PEM).[9] The spectrum represents the differential absorption of left- and right-circularly polarized infrared light.

-

Computational Modeling :

-

Perform a conformational search for this compound using computational chemistry software (e.g., Gaussian).

-

Calculate the theoretical VCD spectrum for the lowest energy conformer(s) using methods like Density Functional Theory (DFT).

-

-

Comparison : Compare the experimental VCD spectrum with the computationally predicted spectrum. A match between the signs and relative intensities of the bands confirms the absolute configuration of the molecule as D-xylulose.[8]

-

Biological Context and Significance

This compound is the precursor to D-xylulose-5-phosphate (Xu5P), a metabolite with profound regulatory roles. The metabolic conversion and subsequent signaling cascade are central to its biological importance.

Metabolic Activation and Entry into the Pentose Phosphate Pathway

In the cell, D-xylulose (in equilibrium with its furanose form) is phosphorylated at the C5 position by the enzyme xylulokinase in an ATP-dependent reaction to form Xu5P.[10] This product is a key intermediate in the non-oxidative branch of the pentose phosphate pathway, where it can be converted into other sugar phosphates by the enzymes transketolase and transaldolase.[10][11]

Regulation of Lipogenesis and Glycolysis

Beyond its role in the PPP, Xu5P acts as a critical intracellular signaling molecule. In response to high glucose levels, the concentration of Xu5P rises. Xu5P allosterically activates Protein Phosphatase 2A (PP2A) .[3][4] Activated PP2A then dephosphorylates and activates key regulatory proteins:

-

PFK-2/FBPase-2 : Dephosphorylation of this bifunctional enzyme activates its kinase domain (PFK-2), leading to an increase in fructose-2,6-bisphosphate, a potent activator of glycolysis.[11]

-

ChREBP (Carbohydrate-Responsive Element-Binding Protein) : Activated PP2A also dephosphorylates ChREBP, a master transcription factor.[4] Dephosphorylation promotes ChREBP's translocation into the nucleus, where it binds to the promoters of lipogenic genes (e.g., acetyl-CoA carboxylase, fatty acid synthase), thereby increasing the synthesis of fatty acids and triglycerides.[3]

Caption: The central role of D-xylulose phosphorylation and subsequent signaling by Xu5P.

Conclusion

This compound, while often overlooked in favor of its aldose isomer, holds a position of significant biochemical importance. Its structure is defined by a five-membered hemiketal ring with specific stereochemistry at the C2 and C4 positions. Although detailed experimental characterization of the free sugar remains a gap in the scientific literature, its metabolic fate is well-understood. As the direct precursor to the signaling metabolite xylulose-5-phosphate, this compound sits (B43327) at a critical nexus linking pentose metabolism with the global regulation of glycolysis and lipogenesis. Further research into its synthesis, conformational dynamics, and interactions with enzymes like xylulokinase will provide deeper insights for professionals in metabolic research and drug development targeting these pathways.

References

- 1. Xylulose - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-Xylulose [webbook.nist.gov]

- 6. D-Xylulose | C5H10O5 | CID 5289590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 9. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 10. researchgate.net [researchgate.net]

- 11. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]

The Unseen Anomer: A Technical Guide to the Natural Occurrence and Analysis of alpha-D-Xylulofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Xylulofuranose, a specific anomeric form of the ketopentose D-xylulose, represents a subtle yet potentially significant player in carbohydrate metabolism. While D-xylulose is a known intermediate in the pentose (B10789219) phosphate (B84403) pathway, the individual roles and concentrations of its distinct anomers, including the alpha-furanose form, are often overlooked. This technical guide delves into the likely natural occurrence of this compound as part of the equilibrium mixture of D-xylulose in biological systems. It provides in-depth, adaptable experimental protocols for the detection, separation, and quantification of this specific anomer using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this document illustrates the metabolic context of D-xylulose and the principle of mutarotation, which governs the conformational landscape of this sugar, through detailed signaling pathway and workflow diagrams. This guide serves as a critical resource for researchers aiming to investigate the nuanced roles of specific sugar anomers in biological processes and drug development.

Introduction: The Significance of Anomeric Specificity

In the realm of carbohydrate biochemistry, the stereochemical configuration of a sugar molecule can dramatically influence its biological activity, recognition by enzymes, and overall metabolic fate. While D-xylulose is recognized as a key intermediate in the metabolism of D-xylose and the pentose phosphate pathway, it is crucial to understand that in aqueous solutions, it does not exist as a single, static structure. Instead, it undergoes mutarotation to form an equilibrium mixture of four primary cyclic isomers: alpha- and beta-D-xylulopyranose, and alpha- and beta-D-xylulofuranose, in addition to the open-chain keto form.

This compound is one of these furanose ring structures. Although the pyranose forms of sugars are often more stable and predominant in solution, the furanose forms play critical roles in various biological molecules and as reaction intermediates. The controlled synthesis of alpha-D-xylulofuranosides, characterized by a 1,2-cis-furanosidic linkage, is a known challenge in carbohydrate chemistry, highlighting the unique stereochemistry of this anomer. While direct quantitative data on the natural abundance of this compound is scarce, its transient existence as part of the D-xylulose equilibrium is a biochemical certainty. Investigating the specific concentrations and potential biological roles of this anomer could unveil novel regulatory mechanisms or therapeutic targets.

Natural Occurrence and Metabolic Context

D-xylulose is a metabolite found in a variety of organisms, including humans, Escherichia coli, and Saccharomyces cerevisiae.[1] It has been reported in organisms such as Ascochyta medicaginicola and Daphnia pulex.[1] In humans, beta-D-xylulofuranose has been identified in fibroblasts and the placenta, suggesting the presence of the broader D-xylulose anomeric pool in these tissues.[2] D-Xylulose is also found in some foods, including garden onion, american cranberry, cucumber, and radish.[1]

The primary context for the natural occurrence of this compound is within the metabolic pathways that produce and consume D-xylulose. The most significant of these is the pentose phosphate pathway, where D-xylulose-5-phosphate is a key intermediate. D-xylose, a major component of hemicellulose, can be converted to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway.

Mutarotation of D-Xylulose

Metabolic Pathway: D-Xylose Utilization

The conversion of D-xylose to D-xylulose is a critical step in the metabolism of this pentose sugar by many microorganisms. This isomerization is primarily catalyzed by the enzyme xylose isomerase. Once formed, D-xylulose is phosphorylated by xylulokinase to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway. The transient pool of D-xylulose during this process will consist of its various anomers, including this compound.

Quantitative Data

Direct quantitative measurements of the anomeric distribution of D-xylulose in biological systems are not extensively documented. However, studies on the anomeric equilibrium of the closely related aldopentose, D-xylose, in aqueous solution provide a valuable reference point. It is important to note that the equilibrium of ketoses like D-xylulose can be more complex and may favor furanose forms to a greater extent than aldoses.

Table 1: Anomeric Equilibrium of D-Xylose in Aqueous Solution (Illustrative)

| Anomer | Ring Form | Percentage at Equilibrium |

| alpha-D-Xylopyranose | Pyranose | ~37% |

| beta-D-Xylopyranose | Pyranose | ~63% |

| alpha-D-Xylofuranose | Furanose | <1% |

| beta-D-Xylofuranose | Furanose | <1% |

| Open-chain | Aldehyde | ~0.02% |

Note: This data is for D-xylose and serves as an approximation. The anomeric distribution of D-xylulose may differ.

Experimental Protocols

The detection and quantification of specific sugar anomers require specialized analytical techniques that can separate and identify these closely related isomers. The following protocols for GC-MS and NMR are adapted from established methods for carbohydrate analysis and can be optimized for the specific detection of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Anomer Separation and Quantification

GC-MS is a powerful technique for separating and identifying volatile derivatives of monosaccharides. To make the sugar anomers amenable to gas chromatography, they must first be derivatized to increase their volatility. Trimethylsilylation is a common derivatization method.

Protocol 1: Trimethylsilylation and GC-MS Analysis of D-Xylulose Anomers

-

Sample Preparation and Extraction:

-

Homogenize biological tissue (e.g., 50-100 mg) in a methanol/water solution (80:20 v/v).

-

Centrifuge to pellet proteins and cell debris.

-

Collect the supernatant containing the polar metabolites, including sugars.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization (Two-step):

-

Oximation: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 30°C for 90 minutes. This step stabilizes the open-chain keto form and prevents the formation of multiple derivatives from this form.

-

Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes. This reaction converts hydroxyl groups to their trimethylsilyl (B98337) ethers.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 310°C at 15°C/min.

-

Hold at 310°C for 10 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-600.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different anomers of D-xylulose based on their retention times and mass spectra. The use of an authentic standard of D-xylulose that has reached equilibrium in solution is crucial for peak identification.

-

Quantify the relative abundance of each anomer by integrating the peak areas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer Identification

NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution, making it ideal for studying the anomeric composition of sugars.

Protocol 2: 1H and 13C NMR Analysis of D-Xylulose Anomers

-

Sample Preparation:

-

Dissolve 5-10 mg of purified D-xylulose or a dried biological extract in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Allow the solution to equilibrate at room temperature for several hours to ensure mutarotational equilibrium is reached.

-

-

NMR Data Acquisition:

-

Spectrometer: Bruker Avance III 600 MHz spectrometer or equivalent, equipped with a cryoprobe.

-

1H NMR:

-

Acquire a standard 1D proton spectrum.

-

Use a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal.

-

The anomeric proton signals are typically found in the downfield region of the spectrum.

-

-

13C NMR:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

The anomeric carbon signals are highly sensitive to the stereochemistry and ring size, appearing in a distinct region (typically 90-110 ppm).

-

-

2D NMR (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within each anomer.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

-

-

Data Analysis:

-

Identify the signals corresponding to each anomer based on their characteristic chemical shifts and coupling constants.

-

The relative abundance of each anomer can be determined by integrating the corresponding anomeric proton signals in the 1H NMR spectrum.

-

Table 2: Expected NMR Signal Characteristics for D-Xylulose Anomers (Hypothetical)

| Anomer | Anomeric 1H Signal (ppm) | Anomeric 13C Signal (ppm) |

| This compound | Distinct singlet/narrow multiplet | ~105-108 |

| beta-D-Xylulofuranose | Distinct singlet/narrow multiplet | ~102-105 |

| alpha-D-Xylulopyranose | Distinct singlet/narrow multiplet | ~98-101 |

| beta-D-Xylulopyranose | Distinct singlet/narrow multiplet | ~95-98 |

Note: These are estimated chemical shift ranges and will need to be confirmed with an authentic standard.

Conclusion

This compound, while not extensively characterized in the scientific literature, is an intrinsic component of the D-xylulose anomeric equilibrium in biological systems. Understanding its presence and concentration is a prerequisite for elucidating any specific biological roles it may have. The analytical protocols detailed in this guide provide a robust framework for researchers to begin exploring the subtle but potentially significant world of ketofuranose anomers. By applying these methodologies, the scientific community can move closer to a more complete understanding of carbohydrate metabolism and its regulation, potentially uncovering new avenues for therapeutic intervention and drug development. The provided diagrams offer a clear visual representation of the metabolic and conformational dynamics surrounding this compound, serving as a valuable educational and research tool.

References

The Biological Significance of alpha-D-Xylulofuranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Xylulofuranose, a specific anomer of the five-carbon ketose sugar D-xylulose, represents a nuanced yet potentially significant area of carbohydrate biology. While D-xylulose is a well-established intermediate in the pentose (B10789219) phosphate (B84403) pathway and the glucuronate-xylulose pathway, the distinct biological roles of its furanose anomers, particularly the alpha configuration, are not well-defined in the scientific literature. This technical guide synthesizes the current understanding of this compound, detailing its metabolic context, the limited available data on its enzymatic interactions, and analytical methodologies for its study. The document aims to provide a comprehensive resource for researchers and professionals in drug development, highlighting both the known aspects and the significant knowledge gaps surrounding this specific sugar isomer.

Introduction to D-Xylulose and its Isomeric Forms

D-Xylulose is a ketopentose that plays a crucial role in cellular metabolism. It serves as an intermediate in two major metabolic pathways:

-

The Pentose Phosphate Pathway (PPP): D-Xylulose-5-phosphate, a phosphorylated form of D-xylulose, is a key product of the non-oxidative branch of the PPP. It is formed from D-ribulose-5-phosphate by the enzyme ribulose-5-phosphate 3-epimerase. D-Xylulose-5-phosphate can then be converted into glyceraldehyde-3-phosphate and fructose-6-phosphate, linking the PPP to glycolysis.

-

The Glucuronate-Xylulose Pathway: In this pathway, D-glucuronic acid is converted to L-xylulose, which is then reduced to xylitol (B92547) and subsequently oxidized to D-xylulose. The D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, which enters the PPP.

Like other monosaccharides, D-xylulose can exist in various isomeric forms in solution, including an open-chain keto-form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures. The cyclic forms further exist as alpha (α) and beta (β) anomers, which differ in the stereochemistry at the anomeric carbon (C2 for ketoses). This compound is one of these specific cyclic forms. While the pyranose form of many sugars is often more stable in solution, the furanose form can be a critical intermediate in biological reactions.

Metabolic Pathways Involving D-Xylulose

The metabolism of D-xylose, a precursor to D-xylulose in many microorganisms, proceeds through several established pathways. The interconversion of D-xylose to D-xylulose is a critical step and is catalyzed by xylose isomerase. Subsequently, D-xylulose is phosphorylated by xylulokinase to enter the pentose phosphate pathway.

An In-depth Technical Guide to Furanose Ring Conformations for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The five-membered furanose ring, a fundamental structural motif in nucleic acids, carbohydrates, and numerous pharmaceuticals, exhibits remarkable conformational flexibility. This inherent dynamism, primarily characterized by a phenomenon known as pseudorotation, profoundly influences the three-dimensional architecture of biomolecules and their interactions. A thorough understanding of furanose ring conformations is therefore paramount for researchers in molecular biology, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the principles governing furanose ring puckering, the experimental and computational methodologies employed for its characterization, and its critical implications for biological function and drug design.

Introduction: The Dynamic Nature of the Furanose Ring

Unlike the relatively rigid six-membered pyranose rings that predominantly adopt stable chair conformations, the five-membered furanose ring is significantly more flexible.[1] This flexibility arises from the inherent strain in a planar five-membered ring, which is alleviated by out-of-plane puckering of one or two atoms. This puckering is not static; the ring rapidly interconverts between a continuum of conformations, a process described by the concept of pseudorotation.[2] This dynamic behavior is crucial for the biological function of molecules containing furanose rings, such as the ribose and deoxyribose in RNA and DNA, where conformational changes are integral to processes like molecular recognition and enzymatic activity.[3]

The Pseudorotation Concept: Describing Furanose Puckering

The conformational landscape of a furanose ring is best described by the pseudorotation model, developed by Altona and Sundaralingam. This model uses two key parameters to define the precise pucker of the ring: the phase angle of pseudorotation (P) and the puckering amplitude (τm) .[4]

-

Phase Angle of Pseudorotation (P): This parameter, ranging from 0° to 360°, describes the specific type of pucker. The pseudorotation cycle encompasses a continuous series of conformations, with two principal types:

-

Envelope (E) Conformations: Four of the five ring atoms are coplanar, with the fifth atom displaced out of this plane. There are ten possible envelope conformations, denoted by the out-of-plane atom (e.g., C1'-endo, C2'-exo).

-

Twist (T) Conformations: No four atoms are coplanar. Instead, two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. There are ten twist conformations.

-

-

Puckering Amplitude (τm): This parameter describes the degree of out-of-plane deviation of the atoms and thus the overall "flatness" or "puckeredness" of the ring. Higher τm values indicate a more puckered ring.

The interconversion between these conformations occurs via a low-energy pathway, often visualized as a "pseudorotational wheel." The northern hemisphere (P = 0° ± 90°) typically corresponds to C3'-endo type puckers, which are characteristic of A-form DNA and RNA, while the southern hemisphere (P = 180° ± 90°) represents C2'-endo type puckers, found in B-form DNA.[3]

Quantitative Analysis of Furanose Conformations

The conformational preferences of a furanose ring can be quantified by determining the pseudorotational parameters and the energy barriers between different puckering states. These values are influenced by factors such as the nature of the substituents on the ring, the anomeric effect, and solvent interactions.

Typical Pseudorotational Parameters

The following table summarizes typical pseudorotational parameters for common furanose rings found in nucleosides, as determined by X-ray crystallography and NMR spectroscopy.

| Furanose Derivative | Predominant Conformation | Typical Phase Angle (P) | Typical Puckering Amplitude (τm) | Reference(s) |

| Ribose (in RNA) | C3'-endo (N-type) | 3° - 34° | 35° - 45° | [4] |

| 2'-Deoxyribose (in B-DNA) | C2'-endo (S-type) | 144° - 180° | 35° - 45° | [4] |

| 2'-Deoxyribose (in A-DNA) | C3'-endo (N-type) | ~18° | ~37° | [5] |

| Arabinose | Varies (often E or T) | - | - | [2] |

Energy Barriers of Interconversion

The energy barriers for pseudorotation in furanose rings are generally low, allowing for rapid interconversion at room temperature. The height of these barriers is a critical factor in the conformational dynamics of the molecule.

| Furanose System | Interconversion Pathway | Energy Barrier (kcal/mol) | Reference(s) |

| Tetrahydrofuran (THF) | N ↔ S | ~0.5 | [2] |

| Guanosine (Ribose) | C2'-endo ↔ C3'-endo (via O4'-endo) | ~2.0 | [1] |

| Deoxyguanosine (Deoxyribose) | C2'-endo ↔ C3'-endo | ~1.0 - 2.0 | [5] |

| Fructose | Pyranose ↔ Furanose | ~53 kJ/mol (~12.7 kcal/mol) | [6] |

Experimental Protocols for Conformational Analysis

The determination of furanose ring conformations relies on a combination of experimental and computational techniques. NMR spectroscopy and X-ray crystallography are the primary experimental methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of furanose rings. The analysis of three-bond proton-proton coupling constants (³JHH) provides information about the dihedral angles within the ring, which can then be related to the pseudorotational parameters.

Detailed Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified carbohydrate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

-

NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field spectrometer (≥600 MHz). Key experiments include:

-

¹H NMR for chemical shift assignment.

-

COSY (Correlation Spectroscopy) to identify scalar-coupled protons.

-

TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

-

Spectral Assignment: Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

-

Coupling Constant Extraction: Extract the ³JHH values from the high-resolution 1D ¹H or 2D COSY spectra.

-

Conformational Analysis: Use a specialized program like PSEUROT to fit the experimental ³JHH values to the Karplus equation, which relates coupling constants to dihedral angles. This analysis yields the populations of the major conformers (e.g., N-type and S-type) and their respective pseudorotational parameters (P and τm).

Single-Crystal X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the furanose ring conformation in the solid state.

Detailed Methodology:

-

Crystallization: Grow single crystals of the carbohydrate of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[7]

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, producing a diffraction pattern. Data is typically collected over a range of crystal orientations.[8]

-

Data Processing: Integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and crystal decay. This yields a set of structure factor amplitudes.

-

Structure Solution: Determine the initial phases of the structure factors. For small molecules, direct methods are commonly used.

-

Structure Refinement: Build an atomic model into the electron density map and refine the atomic coordinates, thermal parameters, and occupancies against the experimental data using least-squares methods.

-

Conformational Analysis: From the final refined structure, the precise bond lengths, bond angles, and torsion angles of the furanose ring can be determined, allowing for the calculation of the pseudorotational parameters P and τm.

The Role of Furanose Conformation in Biological Systems and Drug Design

The conformational state of a furanose ring is not merely a structural curiosity; it has profound implications for the biological activity of the molecule.

Nucleic Acid Structure and Function

The sugar pucker of the ribose and deoxyribose units in nucleic acids is a key determinant of their overall helical structure. The C3'-endo pucker of ribose is characteristic of the A-form helix of RNA, while the C2'-endo pucker of deoxyribose is found in the B-form helix of DNA. The transition between these puckering states is essential for the conformational changes that occur during DNA replication, transcription, and protein-DNA recognition.[3]

Drug-Receptor Interactions

For a drug molecule containing a furanose ring to bind effectively to its biological target, the ring must adopt a conformation that is complementary to the binding site. The conformational flexibility of the furanose ring can be both an advantage and a disadvantage in drug design. While it allows the molecule to adapt to the binding pocket, a high degree of flexibility can also lead to an entropic penalty upon binding, reducing the overall binding affinity. Therefore, a key strategy in drug design is to pre-organize the furanose ring into its bioactive conformation, often by introducing specific substituents or by incorporating it into a more rigid scaffold. Covalent inhibitors, for example, often rely on a specific furanose pucker to correctly orient the reactive group for bond formation with the target protein.[9]

Conclusion

The conformational landscape of the furanose ring is a complex and dynamic area of study with far-reaching implications for our understanding of biological systems and the development of new therapeutics. The pseudorotation model provides a robust framework for describing the intricate puckering of these five-membered rings. A combination of advanced experimental techniques, particularly NMR spectroscopy and X-ray crystallography, and sophisticated computational methods allows for a detailed characterization of furanose conformations. As our ability to probe and predict these subtle structural features continues to improve, so too will our capacity to design novel molecules with precisely tailored biological activities. For researchers, scientists, and drug development professionals, a deep appreciation of furanose ring conformations is not just an academic exercise but a critical component of modern molecular science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SURVEY AND SUMMARY: Difference in conformational diversity between nucleic acids with a six-membered ‘sugar’ unit and natural ‘furanose’ nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 5. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. longdom.org [longdom.org]

An In-depth Technical Guide to the Nomenclature and Properties of alpha-D-Xylulofuranose

This technical guide provides a comprehensive overview of the nomenclature, IUPAC naming conventions, and physicochemical properties of alpha-D-Xylulofuranose. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document summarizes key data and outlines the synthetic approaches to its parent sugar, D-xylulose.

Nomenclature and IUPAC Naming

This compound is a ketopentose, a monosaccharide containing five carbon atoms and a ketone functional group. The "D" designation refers to the stereochemistry at the chiral center furthest from the anomeric carbon (C4), which has the same configuration as D-glyceraldehyde. The "alpha" anomer specifies the orientation of the hydroxyl group at the anomeric carbon (C2) is on the opposite side of the ring from the CH₂OH group at C4. The term "furanose" indicates a five-membered ring structure analogous to furan.

The systematic IUPAC name for this compound is alpha-D-threo-pent-2-ulofuranose . This name precisely describes the stereochemistry and the ketose nature of the sugar.

Key Identifiers:

-

Molecular Formula: C₅H₁₀O₅

-

Molecular Weight: 150.13 g/mol

-

SMILES: C1--INVALID-LINK--(O)O1)O)O[1]

-

InChI: InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5+/m1/s1[1]

-

InChIKey: LQXVFWRQNMEDEE-WISUUJSJSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | [1] |

| Molecular Weight | 150.13 g/mol | [1] |

| Defined Stereocenters | 3 | [1] |

| Optical Activity | Unspecified | [1] |

Synthesis of D-Xylulose

Direct and detailed experimental protocols for the specific synthesis and isolation of this compound are scarce. However, methods for the synthesis of its parent sugar, D-xylulose, are well-documented. Once synthesized, D-xylulose will naturally exist in equilibrium with its various cyclic forms, including this compound, in solution.

Chemical Synthesis of D-Xylulose

A common strategy for the chemical synthesis of D-xylulose involves the use of readily available starting materials and key reactions such as the Wittig reaction and asymmetric dihydroxylation. One reported synthesis starts from hydroxyacetone (B41140) and ethylene (B1197577) glycol. While the full multi-step protocol is extensive, the key stages involve the formation of protected intermediates followed by stereoselective reactions to introduce the required chirality.

Enzymatic Synthesis of D-Xylulose

Enzymatic methods offer an efficient route to D-xylulose, often with high specificity. A prevalent method is the isomerization of the readily available aldopentose, D-xylose, to the ketopentose, D-xylulose, using the enzyme xylose isomerase.[2]

Example Experimental Protocol: Enzymatic Isomerization of D-Xylose

This protocol describes a general laboratory-scale procedure for the enzymatic conversion of D-xylose to D-xylulose.

Materials:

-

D-xylose

-

Xylose Isomerase (commercially available)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Magnesium chloride (MgCl₂) solution (e.g., 10 mM)

-

Reaction vessel

-

Water bath or incubator

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a solution of D-xylose in the buffer. A typical starting concentration is 100 mM.

-

Add MgCl₂ to the solution, as it is often a required cofactor for xylose isomerase.

-

Pre-incubate the solution at the optimal temperature for the enzyme (e.g., 60°C).

-

Add xylose isomerase to the reaction mixture to initiate the isomerization. The amount of enzyme will depend on its specific activity.

-

Incubate the reaction mixture for a set period (e.g., 2-24 hours), with occasional mixing.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing the ratio of D-xylose to D-xylulose by HPLC.

-

Once equilibrium is reached or the desired conversion is achieved, the reaction can be stopped by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).

-

The resulting solution will contain a mixture of D-xylose and D-xylulose, with the latter existing in equilibrium between its furanose and pyranose forms. Further purification steps, such as chromatography, would be required to isolate D-xylulose.

Structural Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-D-Xylulofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Xylulofuranose, a five-carbon ketose sugar, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and plays a significant role in carbohydrate metabolism. As a member of the furanose family, its five-membered ring structure imparts distinct physical and chemical characteristics that are of considerable interest in various fields of biochemical research and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its central metabolic pathway.

Physical Properties

This compound is a white, crystalline solid that is soluble in water.[1][2] Like other monosaccharides, its hydroxyl groups readily form hydrogen bonds with water, contributing to its solubility.[1][2] While specific experimental data for the alpha-D-furanose anomer is limited, the properties of the parent compound, D-xylulose, provide valuable insights.

Table 1: Physical and Chemical Properties of D-Xylulose and Related Compounds

| Property | Value | Source |

| Molecular Formula | C5H10O5 | [3] |

| Molecular Weight | 150.13 g/mol | [3] |

| Melting Point | 154-158 °C (for D-(+)-Xylose) | |

| Boiling Point | 469.1±45.0 °C (Predicted for D-Xylulose) | [4] |

| Solubility | Soluble in water and DMSO. | [5] |

| Specific Rotation [α]D | -33° (c = 2.5) for D-Xylulose | |

| Computed XLogP3 | -2.5 | [6] |

| Topological Polar Surface Area | 90.2 Ų | [6] |

| Hydrogen Bond Donor Count | 4 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

Chemical Properties

The chemical reactivity of this compound is dictated by the functional groups present: a furanose ring, a hemiacetal, and multiple hydroxyl groups.

-

Ring-Chain Tautomerism: In solution, this compound exists in equilibrium with its open-chain keto form and its other cyclic anomer, beta-D-Xylulofuranose, as well as the pyranose forms. This dynamic equilibrium is a hallmark of reducing sugars.

-

Glycosylation: The anomeric hydroxyl group is reactive and can participate in the formation of glycosidic bonds with alcohols, phenols, or other sugar moieties. The stereocontrolled synthesis of alpha-xylulofuranosides remains a challenge in carbohydrate chemistry.[7]

-

Esterification and Etherification: The hydroxyl groups can be readily esterified or etherified to produce a variety of derivatives with modified properties.

-

Oxidation and Reduction: As a reducing sugar, the open-chain form of D-xylulose can be oxidized. Reduction of the ketone group yields the corresponding sugar alcohol, xylitol.

Experimental Protocols

Melting Point Determination (Capillary Method)

Principle: The melting point of a crystalline solid is a physical property used for identification and purity assessment. The capillary method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[8][9]

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[8]

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[8][9] For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached.[8]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[8]

-

Replicate Measurements: The determination should be repeated at least twice with fresh samples to ensure accuracy.[8]

Solubility Determination

Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature. For sugars, this is typically determined by preparing a saturated solution and measuring the concentration of the dissolved sugar.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solid: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

-

Quantification of Dissolved Sugar: A known volume of the clear, saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining solid is measured. Alternatively, the concentration of the dissolved sugar can be determined using techniques such as high-performance liquid chromatography (HPLC) or a hydrometer to measure the solution's density, which correlates with sugar concentration.[11]

-

Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.

Optical Rotation Measurement

Principle: Chiral molecules, such as this compound, are optically active, meaning they rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter.[12][13]

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/100 mL) is prepared in a suitable solvent, typically water.[14]

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm).[12]

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed angle of rotation (α) is measured.[14]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula:[12][14] [α] = α / (l * c)

-

Reporting: The specific rotation is reported along with the temperature and the wavelength of light used.

Metabolic Pathway of D-Xylulose

D-xylulose is a central intermediate in the pentose phosphate pathway, a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors.[15][16] In many organisms, D-xylose is first converted to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway.[17]

Caption: Metabolic pathway of D-Xylose conversion to D-Xylulose and its entry into the Pentose Phosphate Pathway.

Conclusion

This compound is a carbohydrate of significant biological importance. While a comprehensive experimental dataset for this specific anomer remains to be fully elucidated, the properties of D-xylulose and the general characteristics of furanoses provide a solid foundation for its study. The detailed protocols provided herein offer standardized methods for the experimental determination of its key physical properties. A thorough understanding of the physical, chemical, and metabolic properties of this compound is crucial for advancing research in carbohydrate chemistry, enzymology, and the development of novel therapeutics targeting metabolic pathways.

References

- 1. Xylulose [drugfuture.com]

- 2. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Xylulose | C5H10O5 | CID 5289590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-XYLULOSE CAS#: 551-84-8 [m.chemicalbook.com]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|High-Purity Reference Standard [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. usm.edu [usm.edu]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. Optical rotation - Wikipedia [en.wikipedia.org]

- 14. cdn.pasco.com [cdn.pasco.com]

- 15. microbenotes.com [microbenotes.com]

- 16. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 17. Xylose metabolism - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of alpha-D-Xylulofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for alpha-D-Xylulofuranose. Due to the dynamic equilibrium of sugars in solution, much of the available data represents D-xylulose as a mixture of its anomers, including the alpha-furanose, beta-furanose, alpha-pyranose, beta-pyranose, and the open-chain keto form. This document focuses on presenting the existing data with a clear distinction of the context in which it was acquired.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for D-xylulose in solution, which includes the this compound anomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data presented below were obtained from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000027.[1] The data corresponds to a sample of D-Xylulose in D₂O at 298K and pH 7.4, and therefore represents an equilibrium mixture of its various anomers.[1]

Table 1: ¹H NMR Chemical Shifts (ppm) for D-Xylulose in D₂O [1]

| Proton Assignment | Chemical Shift (ppm) |

| H1' | 4.376 |

| H1" | 3.587 |

| H3 | 3.901 |

| H4 | 4.043 |

| H5' | 3.587 |

| H5" | 3.901 |

Note: The assignments provided in the public database are for the protons of the D-xylulose molecule in equilibrium and are not specific to the this compound anomer.

Table 2: ¹³C NMR Chemical Shifts (ppm) for D-Xylulose in D₂O [1]

| Carbon Assignment | Chemical Shift (ppm) |

| C1 | 65.679 |

| C2 | 215.132 |

| C3 | 72.521 |

| C4 | 77.554 |

| C5 | 78.907 |

Note: The assignments provided in the public database are for the carbons of the D-xylulose molecule in equilibrium. The signal at 215.132 ppm is characteristic of a ketone carbonyl group, indicating the presence of the open-chain form.

Mass Spectrometry (MS)

The following mass spectrometry data for D-Xylulose was obtained from the Public Chemical Information Database (PubChem).[2] The data was acquired using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Table 3: GC-MS Fragmentation Data for D-Xylulose [2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 103 | 347 |

| 117 | 668 |

| 147 | 999 |

| 173 | 380 |

| 205 | 498 |

Infrared (IR) Spectroscopy

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy of Carbohydrates

A general protocol for obtaining NMR spectra of carbohydrates in an aqueous solution is as follows:

-

Sample Preparation: A 1-10 mg sample of the carbohydrate is dissolved in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). For quantitative analysis, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent.

-

Data Acquisition: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired. For ¹H NMR, the residual HOD signal is suppressed using appropriate pulse sequences.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard or the residual solvent signal.

Mass Spectrometry of Monosaccharides

A typical workflow for the analysis of monosaccharides by GC-MS involves the following steps:

-

Derivatization: To increase volatility, the hydroxyl groups of the carbohydrate are derivatized, often by silylation (e.g., with trimethylsilyl (B98337) ethers).

-

Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph, where the different anomers are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum for each component.

Infrared Spectroscopy of Sugars

To obtain an infrared spectrum of a solid sugar sample, the following procedure is commonly used:

-

Sample Preparation: A small amount of the solid sugar is finely ground with potassium bromide (KBr) powder to create a homogeneous mixture.

-

Pellet Formation: The mixture is pressed under high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

References

An In-depth Technical Guide on the Thermochemical Data for alpha-D-Xylulofuranose

Introduction

alpha-D-Xylulofuranose is a specific isomer of xylulose, a five-carbon ketose monosaccharide. In solution, sugars like xylulose exist in equilibrium between their open-chain and cyclic forms. The cyclic forms can be five-membered rings (furanoses) or six-membered rings (pyranoses), each with alpha and beta anomers, leading to a variety of isomers. This guide focuses on the thermochemical properties of the this compound isomer.

It is critical to note that comprehensive, experimentally determined thermochemical data for this compound is scarce in publicly available literature. Much of the high-quality experimental data for five-carbon sugars is for D-xylose, typically in its more stable crystalline form, alpha-D-xylopyranose. This document compiles the available information, clearly distinguishing between experimentally measured data for related isomers and computationally predicted values for the furanose form.

Data Presentation

The following tables summarize the available quantitative thermochemical data. A clear distinction is made between experimentally determined values for different isomers and computationally predicted values.

Table 1: Experimental Thermochemical Data for Xylose Isomers

| Property | Value | Units | Compound | Temperature (K) | Pressure (MPa) |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -2338.9 ± 0.84 | kJ·mol-1 | α-D-Xylofuranose | 293.15 | Not Specified |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -2342.2 ± 0.8 | kJ·mol-1 | α-D-Xylopyranose (cr) | 298.15 | 0.1 |

| Standard Molar Enthalpy of Formation (ΔfH°) | -1054.5 ± 1.1 | kJ·mol-1 | α-D-Xylopyranose (cr) | 298.15 | 0.1 |

| Standard Molar Heat Capacity (Cp,m°) | 178.1 ± 1.8 | J·K-1·mol-1 | α-D-Xylopyranose (cr) | 298.15 | 0.1 |

| Third Law Standard Molar Entropy (Sm°) | 175.3 ± 1.9 | J·K-1·mol-1 | α-D-Xylopyranose (cr) | 298.15 | 0.1 |

| Standard Molar Gibbs Energy of Formation (ΔfG°) | -750.5 ± 1.0 | kJ·mol-1 | α-D-Xylopyranose (cr) | 298.15 | 0.1 |

Data for α-D-Xylofuranose is from a 1957 study, reanalyzed in 1970[1]. Data for α-D-Xylopyranose is from a comprehensive 2012 study and is considered a reliable benchmark for a crystalline pentose[2][3].

Table 2: Computationally Predicted Thermochemical Data for alpha-D-Xylofuranose

| Property | Value | Units | Method |

| Standard Gibbs Free Energy of Formation (gf) | -628.76 | kJ·mol-1 | Joback Method |

| Enthalpy of Formation (hf) | -887.99 | kJ·mol-1 | Joback Method |

| Enthalpy of Fusion (hfus) | 30.19 | kJ·mol-1 | Joback Method |

| Enthalpy of Vaporization (hvap) | 97.28 | kJ·mol-1 | Joback Method |

| Ideal Gas Heat Capacity (cpg) at 298.15 K | ~250 | J·mol-1·K-1 | Joback Method |

Note: These values are estimations from a group contribution method and are not derived from direct experimental measurement.

Experimental Protocols

The experimental protocols described below are based on the detailed methodologies reported for the thermochemical study of crystalline α-D-xylose (α-D-xylopyranose), which represent the standard for obtaining high-quality thermochemical data for sugars.[2][3]

Oxygen Bomb Calorimetry (for Enthalpy of Combustion)

This method is used to determine the standard molar enthalpy of combustion (ΔcH°).

-

Apparatus : A static-bomb calorimeter is typically used. The internal volume of the bomb is approximately 0.3 L, and it is constructed from stainless steel.

-